Distigmine
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Overview
Description
Preparation Methods
Distigmine is synthesized through the formal condensation of both carboxy groups of hexane-1,6-diylbis(methylcarbamic acid) with the hydroxy group of 3-hydroxy-1-methylpyridinium . The industrial production method involves the reaction of hexane-1,6-diylbis(methylcarbamic acid) with 3-hydroxy-1-methylpyridinium under controlled conditions to yield this compound bromide .
Chemical Reactions Analysis
Distigmine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Distigmine has several scientific research applications, including:
Chemistry: Used as a model compound in studying cholinesterase inhibition and related chemical reactions.
Biology: Employed in research on neurotransmission and neuromuscular junctions.
Medicine: Used in the treatment of myasthenia gravis and neurogenic bladder dysfunction
Industry: Applied in the development of drugs targeting cholinesterase enzymes and related pathways.
Mechanism of Action
Distigmine exerts its effects by inhibiting cholinesterase, an enzyme responsible for the breakdown of acetylcholine . By inhibiting this enzyme, this compound increases the levels of acetylcholine at synaptic junctions, enhancing cholinergic transmission. This leads to increased muscle contraction and improved bladder function . This compound binds directly and competitively to the agonist binding sites of muscarinic receptors, enhancing the action of acetylcholine .
Comparison with Similar Compounds
Distigmine is similar to other cholinesterase inhibitors such as pyridostigmine and neostigmine . it has a longer duration of action and a higher risk of causing cholinergic crisis due to drug accumulation . Unlike pyridostigmine and neostigmine, this compound is rarely used as a treatment for myasthenia gravis because of this increased risk . The similar compounds include:
- Pyridostigmine
- Neostigmine
- Ambenonium
This compound’s uniqueness lies in its longer duration of action and its specific applications in treating neurogenic bladder dysfunction .
Properties
CAS No. |
17299-00-2 |
---|---|
Molecular Formula |
C22H32N4O4+2 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(1-methylpyridin-1-ium-3-yl) N-methyl-N-[6-[methyl-(1-methylpyridin-1-ium-3-yl)oxycarbonylamino]hexyl]carbamate |
InChI |
InChI=1S/C22H32N4O4/c1-23-13-9-11-19(17-23)29-21(27)25(3)15-7-5-6-8-16-26(4)22(28)30-20-12-10-14-24(2)18-20/h9-14,17-18H,5-8,15-16H2,1-4H3/q+2 |
InChI Key |
AHZBEVXBKNYXPU-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=CC(=C1)OC(=O)N(C)CCCCCCN(C)C(=O)OC2=C[N+](=CC=C2)C |
Canonical SMILES |
C[N+]1=CC=CC(=C1)OC(=O)N(C)CCCCCCN(C)C(=O)OC2=C[N+](=CC=C2)C |
Key on ui other cas no. |
17299-00-2 |
Synonyms |
distigmine distigmine bromide hexamarium pyridinium, 3,3'-(1,6-hexanediylbis((methylimino)carbonyl)oxy)bis-1-methyl-, dibromide Ubretid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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